![molecular formula C20H18O6S2 B14006331 [2-(4-Methylphenyl)sulfonyloxyphenyl] 4-methylbenzenesulfonate CAS No. 79113-87-4](/img/structure/B14006331.png)
[2-(4-Methylphenyl)sulfonyloxyphenyl] 4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(4-Methylphenyl)sulfonyloxyphenyl] 4-methylbenzenesulfonate is a chemical compound with the molecular formula C20H18O6S2.
Vorbereitungsmethoden
The synthesis of [2-(4-Methylphenyl)sulfonyloxyphenyl] 4-methylbenzenesulfonate typically involves the reaction of 4-methylphenol with sulfonyl chloride under specific conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
[2-(4-Methylphenyl)sulfonyloxyphenyl] 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyloxy group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form sulfides.
Common Reagents and Conditions: Typical reagents include strong nucleophiles like sodium methoxide or potassium tert-butoxide for substitution reactions. .
Wissenschaftliche Forschungsanwendungen
[2-(4-Methylphenyl)sulfonyloxyphenyl] 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [2-(4-Methylphenyl)sulfonyloxyphenyl] 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The sulfonyloxy group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The compound’s biological activity may be attributed to its ability to inhibit certain enzymes or interact with cellular receptors, leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to [2-(4-Methylphenyl)sulfonyloxyphenyl] 4-methylbenzenesulfonate include:
4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl 4-methylbenzenesulfonate: Shares similar structural features and chemical properties.
2-(4-Methylsulfonylphenyl) indole derivatives: Known for their antimicrobial and anti-inflammatory activities.
2-((4-Methylphenyl)sulfonamido)-2-((tosyloxy)methyl)propane-1,3-diylbis(4-methylbenzenesulfonate):
These comparisons highlight the unique structural and functional aspects of this compound, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
79113-87-4 |
|---|---|
Molekularformel |
C20H18O6S2 |
Molekulargewicht |
418.5 g/mol |
IUPAC-Name |
[2-(4-methylphenyl)sulfonyloxyphenyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C20H18O6S2/c1-15-7-11-17(12-8-15)27(21,22)25-19-5-3-4-6-20(19)26-28(23,24)18-13-9-16(2)10-14-18/h3-14H,1-2H3 |
InChI-Schlüssel |
NQWBYJXDMSWXHX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2OS(=O)(=O)C3=CC=C(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



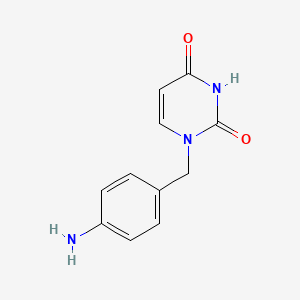
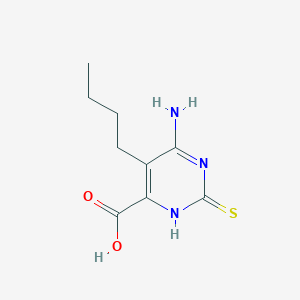

![1-(2,4-Dinitrophenyl)-2-[(4-methylphenyl)(2-phenylcyclopropyl)methylidene]hydrazine](/img/structure/B14006274.png)
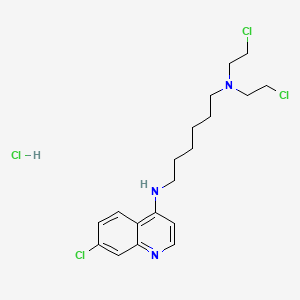
![Methyl 3-(3-{[(benzyloxy)carbonyl]amino}phenyl)propanoate](/img/structure/B14006282.png)
![3-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-2-(2-hydroxyphenyl)-1,3-thiazolidin-4-one](/img/structure/B14006285.png)


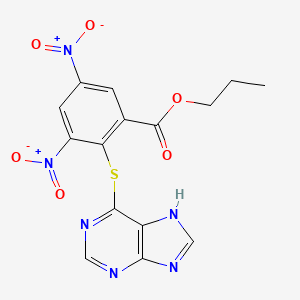
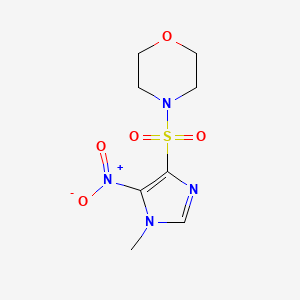
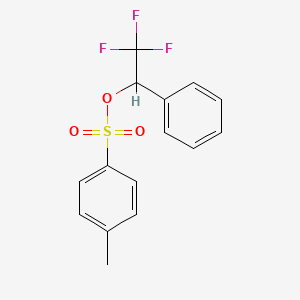
![[1-(4-fluorophenyl)-1-phenylprop-2-ynyl] N,N-dimethylcarbamate](/img/structure/B14006313.png)
